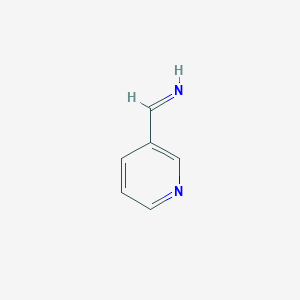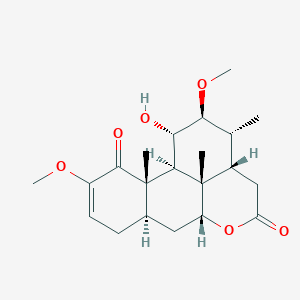
(-)-1-(3-Propylphenyl)-2-pyrrolidinemethanamine fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-1-(3-Propylphenyl)-2-pyrrolidinemethanamine fumarate, also known as propylhexedrine, is a synthetic compound that is structurally similar to amphetamine. It is a psychoactive stimulant that is commonly used as a nasal decongestant and as a treatment for attention deficit hyperactivity disorder (ADHD). Propylhexedrine has been found to have potential applications in scientific research due to its ability to interact with various neurotransmitter systems in the brain.
Mécanisme D'action
Propylhexedrine acts as a releasing agent for norepinephrine, dopamine, and serotonin by binding to the transporters that normally remove these neurotransmitters from the synaptic cleft. This causes an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to increased neurotransmitter activity. Propylhexedrine also inhibits the reuptake of these neurotransmitters, leading to further increases in neurotransmitter activity.
Effets Biochimiques Et Physiologiques
Propylhexedrine has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of glucose from the liver and decreases appetite. Propylhexedrine has been found to have effects on the central nervous system, including increased alertness, euphoria, and increased sociability.
Avantages Et Limitations Des Expériences En Laboratoire
Propylhexedrine has several advantages for use in lab experiments. It is a relatively inexpensive and easy to synthesize compound. It also has a well-established mechanism of action and has been extensively studied in both animal and human subjects. However, there are also limitations to its use in lab experiments. Propylhexedrine has a relatively short half-life, which can make it difficult to study its long-term effects. It also has potential for abuse and dependence, which can complicate its use in research.
Orientations Futures
There are several future directions for research on (-)-1-(3-Propylphenyl)-2-pyrrolidinemethanamine fumarateine. One area of interest is its potential as a treatment for ADHD. Propylhexedrine has been found to be effective in improving attention and reducing hyperactivity in animal models of ADHD. Another area of interest is its potential as a treatment for depression. Propylhexedrine has been found to have antidepressant effects in animal models of depression. Additionally, there is interest in exploring the potential use of (-)-1-(3-Propylphenyl)-2-pyrrolidinemethanamine fumarateine in the treatment of substance use disorders, particularly in the treatment of cocaine addiction.
Méthodes De Synthèse
Propylhexedrine is synthesized through the reaction of benzaldehyde and nitroethane, followed by reduction of the resulting nitrostyrene with hydrogen gas and a palladium catalyst. The resulting amine is then reacted with pyrrolidine to form the final product.
Applications De Recherche Scientifique
Propylhexedrine has been found to have potential applications in scientific research due to its ability to interact with various neurotransmitter systems in the brain. It has been shown to act as a releasing agent for norepinephrine, dopamine, and serotonin, which are neurotransmitters involved in the regulation of mood, attention, and motivation. Propylhexedrine has also been found to inhibit the reuptake of these neurotransmitters, leading to increased levels of neurotransmitter activity in the brain.
Propriétés
Numéro CAS |
142469-99-6 |
|---|---|
Nom du produit |
(-)-1-(3-Propylphenyl)-2-pyrrolidinemethanamine fumarate |
Formule moléculaire |
C18H26N2O4 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;[1-(3-propylphenyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C14H22N2.C4H4O4/c1-2-5-12-6-3-7-13(10-12)16-9-4-8-14(16)11-15;5-3(6)1-2-4(7)8/h3,6-7,10,14H,2,4-5,8-9,11,15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
DSZUMNMGLVFKIQ-WLHGVMLRSA-N |
SMILES isomérique |
CCCC1=CC(=CC=C1)N2CCCC2CN.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCC1=CC(=CC=C1)N2CCCC2CN.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CCCC1=CC(=CC=C1)N2CCCC2CN.C(=CC(=O)O)C(=O)O |
Synonymes |
2-Pyrrolidinemethanamine, 1-(3-propylphenyl)-, (-)-, (E)-2-butenedioat e (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



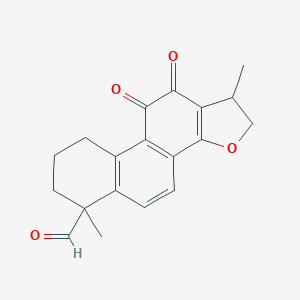
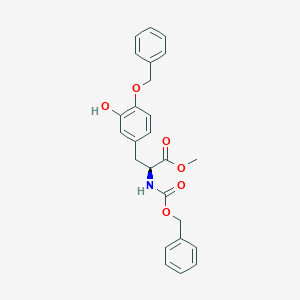
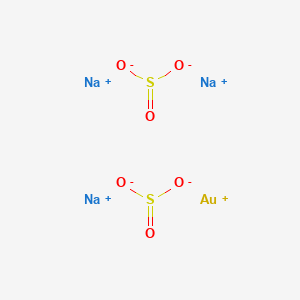

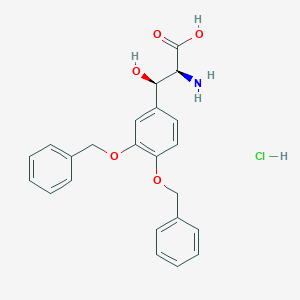


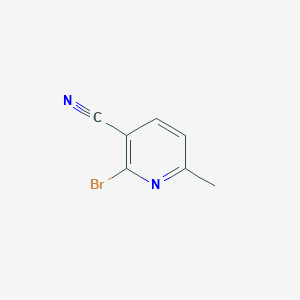
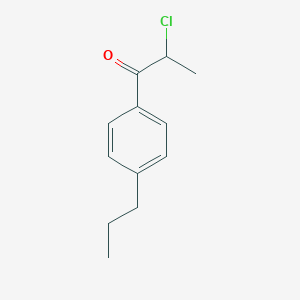
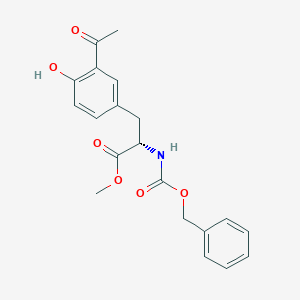
![Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one](/img/structure/B139599.png)
![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetate](/img/structure/B139601.png)
